molecular formula C10H11NO3 B1398200 2-Formylphenyl dimethylcarbamate CAS No. 21709-45-5

2-Formylphenyl dimethylcarbamate

Cat. No.: B1398200
CAS No.: 21709-45-5
M. Wt: 193.2 g/mol
InChI Key: UVKUOTCZDTXWRK-UHFFFAOYSA-N
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Description

2-Formylphenyl dimethylcarbamate (CAS 21709-45-5) is a carbamate-protected anthranil aldehyde that serves as a versatile synthetic intermediate and valuable building block in organic chemistry and drug discovery research. Its molecular formula is C 10 H 11 NO 3 and it has a molecular weight of 193.20 g/mol . The compound's key structural features—the aromatic aldehyde and the dimethylcarbamate group—make it a privileged scaffold for constructing nitrogen-containing heterocycles. It is particularly useful in the efficient, one-pot synthesis of N-alkyl-3,1-benzoxazin-2-one derivatives , a motif found in various pharmaceuticals and natural products with diverse biological activities . In this context, the alkoxy group of the carbamate is ingeniously repurposed from a leaving group into part of the final product, allowing for the formation of three new carbon-heoatom bonds and a new ring in a single, step-economical transformation . Researchers value this compound for its role in exploring new chemical space and generating structurally complex molecules for biological screening. The dimethylcarbamate group is a common pharmacophore found in numerous FDA-approved drugs, underscoring the relevance of this intermediate in medicinal chemistry campaigns . Handling and Usage: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the material safety data sheet (MSDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

(2-formylphenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKUOTCZDTXWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl dimethylcarbamate can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of the compound, minimizing the use of hazardous reagents and reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid.

    Reduction: The formyl group can be reduced to form a hydroxyl group.

    Substitution: The dimethylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the dimethylcarbamate group under basic conditions.

Major Products Formed

    Oxidation: 2-Formylbenzoic acid.

    Reduction: 2-Hydroxyphenyl dimethylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
2-Formylphenyl dimethylcarbamate can be synthesized through several methods, including:

  • Zinc Chloride-Catalyzed Reactions:
    • This method involves the reaction of carbamoyl chlorides with phenolic compounds in the presence of zinc chloride as a catalyst. The process has been shown to yield the compound effectively under optimized conditions, achieving yields up to 84% .
  • Green Synthesis Approaches:
    • Recent studies have emphasized environmentally friendly methods for synthesizing carbamates, including the use of copper catalysts and microwave irradiation. These methods aim to minimize the use of toxic reagents while maximizing yield and efficiency .

Chemical Properties:
The compound features a formyl group attached to a phenyl ring, which enhances its reactivity. It can participate in various chemical reactions:

  • Oxidation: Can form sulfoxides or sulfones.
  • Reduction: The formyl group can be converted into an alcohol.
  • Substitution Reactions: The dimethylcarbamothioate moiety can be replaced by other nucleophiles.

Scientific Research Applications

1. Organic Synthesis:
this compound serves as an important intermediate in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows it to undergo various transformations that are valuable for creating complex organic compounds .

2. Pharmaceutical Applications:
The compound has garnered attention for its potential therapeutic properties. It is being investigated for use as:

  • Biochemical Probes: Its ability to interact with specific enzymes and proteins makes it useful for studying biochemical pathways and mechanisms.
  • Drug Development: There is ongoing research into its pharmacological properties, suggesting potential applications in treating conditions such as cognitive decline and post-traumatic stress disorder (PTSD) through derivatives like rivastigmine .

3. Agricultural Chemistry:
Carbamates are widely recognized for their utility as agrochemicals, including pesticides and herbicides. This compound could potentially be developed into new formulations that enhance crop protection while minimizing environmental impact .

Case Studies

Case Study 1: Synthesis Optimization
In a study conducted by Barve et al., the synthesis of this compound was optimized using microwave-assisted techniques, resulting in high yields and demonstrating the efficacy of modern synthetic approaches in carbamate chemistry .

MethodologyYieldConditions
Microwave Irradiation94%80 °C for 10 min
Traditional Heating76%110 °C for several hours

Case Study 2: Biochemical Interaction
Research published in ACS Publications highlights how derivatives of carbamates, including this compound, interact with biological targets. These interactions are crucial for understanding their potential therapeutic effects and mechanisms of action in drug development .

Mechanism of Action

The mechanism of action of 2-Formylphenyl dimethylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. The formyl group and the dimethylcarbamate moiety play crucial roles in its binding to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate compound used as an insecticide.

    2-Formylphenyl methylcarbamate: Similar structure but with a methyl group instead of a dimethyl group.

Uniqueness

2-Formylphenyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Formylphenyl dimethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to participate in various biochemical interactions, making it a valuable candidate for pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound has been optimized using various catalytic methods. One notable approach involves the oxidative coupling of β-dicarbonyl compounds with N,N'-disubstituted formamides using copper-based catalysts. For instance, a study demonstrated that under optimized conditions (using TBHP as an oxidant and microwave irradiation), the compound could be synthesized in a yield of 94% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.
  • Hydrophobic Interactions : The dimethylcarbamate moiety can interact with hydrophobic pockets in proteins, potentially altering their conformation and function .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in infection control.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Studies and Research Findings

Various studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study assessed the antimicrobial properties against various bacterial strains and found significant inhibitory effects, suggesting potential applications in treating bacterial infections.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could inhibit enzymes related to cancer metabolism, highlighting its potential as an anticancer agent.
  • Pharmacological Screening : In vivo studies demonstrated that the compound exhibited dose-dependent effects on certain biological pathways, suggesting its viability as a therapeutic agent .

Data Table: Biological Activities of this compound

Activity Type Observation Reference
AntimicrobialSignificant inhibition against bacteria
Enzyme InhibitionInhibits key metabolic enzymes
Anticancer PotentialModulates cancer-related pathways

Q & A

Q. What are the established synthetic routes for 2-Formylphenyl dimethylcarbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via carbamate formation using dimethylcarbamoyl chloride and 2-formylphenol under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key considerations include:
  • Catalyst selection : Zinc-promoted reactions (e.g., Yadav et al.) enhance nucleophilic substitution efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Reactions conducted at 0–25°C minimize side reactions like formyl group oxidation .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .
  • NMR : 1^1H NMR resolves formyl protons (~9.8 ppm) and dimethyl groups (~2.8–3.1 ppm); 13^{13}C NMR confirms carbamate carbonyl (~155 ppm) .
  • HPLC/MS : Validate purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) .

Q. How is the dimethylcarbamate group utilized in protecting amino groups during multi-step syntheses?

  • Methodological Answer : The dimethylcarbamate group acts as a temporary protecting group for amines, enabling selective reactions at other sites. Key steps include:
  • Protection : React amines with dimethylcarbamoyl chloride under mild basic conditions .
  • Deprotection : Use strong acids (e.g., HCl/MeOH) or bases (e.g., LiAlH₄) to cleave the carbamate .

Advanced Research Questions

Q. What mechanistic insights have been gained from computational studies on carbamate bond formation?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal:
  • Transition states : Nucleophilic attack by the phenolic oxygen on the carbamoyl carbon is rate-limiting .
  • Solvent effects : Polar solvents stabilize intermediates via hydrogen bonding, reducing activation energy .
  • Catalytic roles : Zinc catalysts lower energy barriers by polarizing the carbamoyl chloride electrophile .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :
  • Crystallographic validation : X-ray diffraction resolves structural ambiguities (e.g., disorder in cyclohexene rings, as in ) .
  • Dynamic NMR : Detect conformational exchange broadening in 1^1H NMR spectra to reconcile discrepancies .
  • DFT refinement : Adjust computational parameters (e.g., solvent models, basis sets) to match experimental data .

Q. In what ways can this compound serve as a precursor for synthesizing heterocyclic compounds?

  • Methodological Answer : The formyl and carbamate groups enable diverse cyclization pathways:
  • Decarboxylative annulation : React with ynones under basic conditions (K₂CO₃/DMF) to form benzoxepines .
  • Mannich reactions : Condense with amines and ketones to generate pyrrolidine derivatives .
  • Schiff base formation : Utilize the formyl group to synthesize imine-linked macrocycles .

Q. How should structural disorder in X-ray crystallography data be addressed for carbamate derivatives?

  • Methodological Answer :
  • Multi-conformer modeling : Refine crystal structures with split occupancy for disordered atoms (e.g., cyclohexene ring disorder in ) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions to validate packing arrangements .

Q. What are the best practices for handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of formyl groups .
  • Waste disposal : Segregate dimethylcarbamoyl chloride byproducts and neutralize with aqueous NaOH before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Formylphenyl dimethylcarbamate
Reactant of Route 2
Reactant of Route 2
2-Formylphenyl dimethylcarbamate

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